![molecular formula C15H19F3N2O2 B5805178 2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its pharmacological properties. This compound is commonly referred to as "MTFPP" and is synthesized using specific methods that ensure its purity and potency. MTFPP has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology.
Mécanisme D'action
MTFPP exerts its pharmacological effects by selectively binding to specific proteins and enzymes in the body. The compound has been shown to inhibit the activity of various enzymes, including tyrosine kinases, which play a crucial role in cell growth and proliferation. MTFPP also activates specific receptors in the body, including the peroxisome proliferator-activated receptor gamma (PPARγ), which regulates various metabolic processes.
Biochemical and Physiological Effects:
MTFPP has been shown to have various biochemical and physiological effects on the body. The compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. MTFPP has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is critical for tumor growth. In neurology, MTFPP has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MTFPP has several advantages for lab experiments, including its high potency and selectivity. The compound has been shown to have a low toxicity profile, making it an ideal candidate for preclinical studies. However, MTFPP has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. Additionally, the compound's pharmacokinetics and pharmacodynamics are not fully understood, which could limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on MTFPP. One potential area of research is the development of novel formulations that improve the compound's solubility and bioavailability. Additionally, further studies are needed to understand the compound's pharmacokinetics and pharmacodynamics fully. Another potential area of research is the development of MTFPP derivatives that have improved pharmacological properties and selectivity. Finally, MTFPP's potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology, require further investigation.
Méthodes De Synthèse
The synthesis of MTFPP involves several chemical reactions that ensure the purity and potency of the compound. The starting materials for the synthesis are 4-morpholinyl-2,5-difluorobenzene and 2-methylpropanoyl chloride. The reaction between these two compounds produces 2-methyl-N-[2-(4-morpholinyl)-5-(difluoromethyl)phenyl]propanamide, which is then reacted with trifluoroacetic acid to produce MTFPP. The final product is purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
MTFPP has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, MTFPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, MTFPP has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MTFPP has also been studied for its immunomodulatory properties, which could potentially be used to treat autoimmune diseases.
Propriétés
IUPAC Name |
2-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c1-10(2)14(21)19-12-9-11(15(16,17)18)3-4-13(12)20-5-7-22-8-6-20/h3-4,9-10H,5-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIZTABCDGAQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

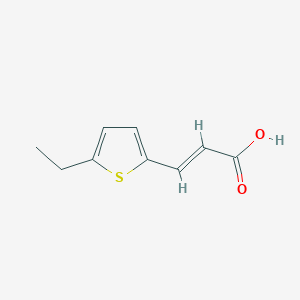
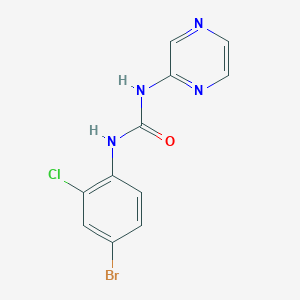
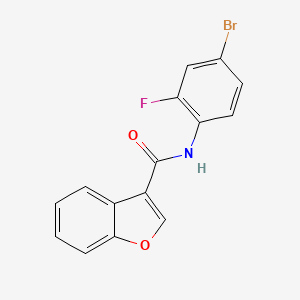
![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![1-(3,3-dimethyl-2-oxobutoxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805119.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)
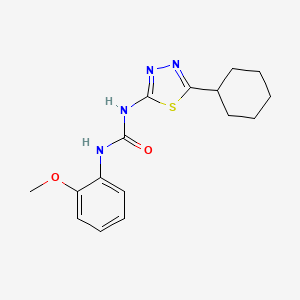
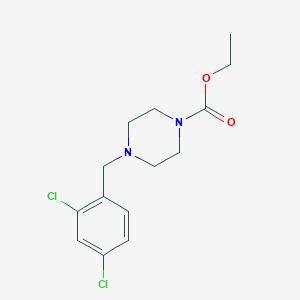
![3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5805158.png)
![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)
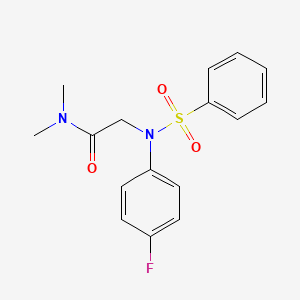

![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)
